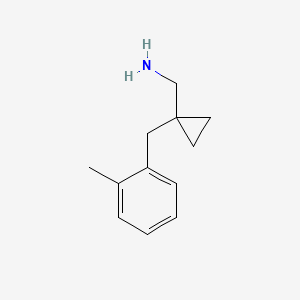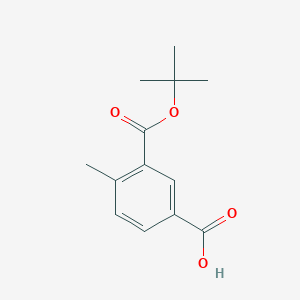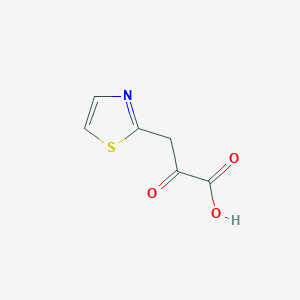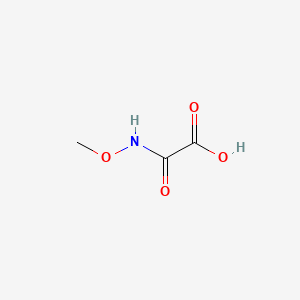
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can form various fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired fused ring system.
Major Products Formed:
Reduction: 1-Methyl-3-(3-aminophenyl)-1h-pyrazol-5-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
1-Methyl-3-(3-nitrophenyl)urea: Another nitro-substituted compound with different functional groups.
1-Methyl-4-nitropyrazole: A similar pyrazole derivative with a nitro group at a different position.
1-Methyl-3,4-dinitropyrazole: A more heavily nitrated pyrazole derivative.
Uniqueness: 1-Methyl-3-(3-nitrophenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl and an amine group on the pyrazole ring allows for diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-methyl-5-(3-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,11H2,1H3 |
Clave InChI |
KGRBBLWENKKVNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)

![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)

![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
